Triglycerol
Overview
Description
Synthesis Analysis
TAG synthesis involves several enzymatic reactions. A key mechanism for TAG synthesis, found in both yeast and plants, is through the action of phospholipid:diacylglycerol acyltransferase (PDAT), which catalyzes the acyl-CoA-independent formation of TAG using phospholipids as acyl donors and diacylglycerol (DAG) as the acceptor. This pathway, which varies among species in terms of enzyme specificity, highlights the diversity of TAG biosynthesis mechanisms beyond the traditional acyl-CoA-dependent pathways (Dahlqvist et al., 2000). Additionally, the cloning of diacylglycerol acyltransferase (DGAT), responsible for the final step in TAG synthesis, has further elucidated the molecular processes involved in TAG metabolism (Farese et al., 2000).
Molecular Structure Analysis
The molecular structure of TAGs is characterized by a glycerol backbone esterified with three fatty acid molecules. The structure can vary widely depending on the nature of the fatty acids involved. For instance, the single crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, provides insights into the specific conformation and packing of TAG molecules, which can significantly influence their physical and chemical properties (Goto et al., 1992).
Chemical Reactions and Properties
TAGs undergo various chemical reactions, including hydrolysis, which breaks them down into glycerol and three fatty acids, a reaction catalyzed by lipases. This process is critical for mobilizing stored energy from fat. Enzymatic synthesis of TAGs, such as the reaction catalyzed by PDAT, and the use of immobilized enzyme systems for on-line water removal during TAG synthesis are examples of the chemical processes involved in TAG biosynthesis and modification (Padt et al., 1993).
Physical Properties Analysis
The physical properties of TAGs, such as melting point, solubility, and crystalline structure, are determined by the nature of the fatty acids. For example, saturated fats tend to be solid at room temperature, while unsaturated fats are typically liquid. The structural analysis of TAGs, as demonstrated by the crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, provides insights into their packing and interaction behaviors, which are crucial for understanding their functionality in food and biological systems.
Chemical Properties Analysis
The chemical properties of TAGs, including their reactivity and stability, are influenced by the degree of unsaturation of the fatty acids. Unsaturated TAGs are more prone to oxidation, which can lead to rancidity. TAGs can also undergo transesterification, a reaction used in the production of biodiesel. The enzymatic synthesis of TAGs highlights the specificity and efficiency of biological pathways in assembling these molecules with precise control over their fatty acid composition (Weiss et al., 1956).
Scientific Research Applications
Nutritional and Disease Impact Analysis : Methods like liquid chromatography-mass spectrometry and shotgun lipidomics are used to analyze triglycerides, improving nutritional quality and understanding their effects on diseases (Han & Ye, 2021).
Agricultural Value in Seeds : Triglycerides are an efficient energy storage form in seeds, affecting the economic value of many crops (Baud & Lepiniec, 2010).
Fungal Lipid-Production Pathways : Multi-omic analysis of the triacylglycerol-producing fungus Rhodosporidium toruloides aids in engineering lipid-production pathways (Zhu et al., 2012).
Raw Material in Various Industries : Triglycerides from vegetable oils are used in food, pharmaceuticals, and cosmetics, and can be transformed into linear di and triglycerides (Barrault et al., 2002).
Biofuel Production : Pyrolysis of triglyceride materials, using various catalysts, is a promising option for renewable fuel and chemical production (Maher & Bressler, 2007).
Biocompatibility in Medical Implants : Triglyceride and cholesterol implants have shown good biocompatibility for medical applications (Guse et al., 2006).
Obesity and Metabolic Diseases Research : Studies on triglyceride synthesis and metabolism contribute to understanding and treating obesity and related diseases (Smith et al., 2000).
Cardiovascular Disease Research : Investigating the impact of triglycerides in cardiovascular diseases and diabetes mellitus is a significant research area (Pradhan et al., 2018).
Lipid Metabolism and Energy Homeostasis : Understanding triglyceride metabolism is crucial for insights into energy homeostasis and development, as seen in studies with Drosophila melanogaster (Heier & Kühnlein, 2018).
Biodiesel Production : The transesterification process, which converts triglycerides to biodiesel, is a significant area of study (Tapanes et al., 2008).
Biosensor Development : Triglyceride biosensors provide convenient and reproducible assays for measuring triglyceride levels in serum (Pundir & Narang, 2013).
Drug Bioavailability Studies : Research on pancreatic lipase activity in triglyceride lipolysis affects the oral bioavailability of drugs (Benito-Gallo et al., 2015).
Genetic Engineering for Biochemical Production : Engineering E. coli for triglyceride accumulation is a novel approach for biochemical production (Rucker et al., 2013).
Medical and Nutritional Applications : Medium-chain triglycerides (MCTs) have applications in various medical conditions and nutritional interventions (Bach & Babayan, 1982).
Biotechnological Applications : DGAT enzymes, crucial for triglyceride synthesis, have applications ranging from obesity therapeutics to oilseed engineering (Liu et al., 2012).
Safety And Hazards
Future Directions
Recent advances in human genetics, together with a large body of epidemiologic, preclinical, and clinical trial results, provide strong support for a causal association between triglycerides (TG), TG-rich lipoproteins (TRL), and TRL remnants, and increased risk of myocardial infarction, ischaemic stroke, and aortic valve stenosis . This has led to increasing recognition of the relationship between “residual” cardiovascular risk and other non-LDL-C lipid parameters, most notably triglycerides (TG) especially among optimally statin-treated patients .
properties
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Polyglycerin-3 | |
CAS RN |
56090-54-1, 20411-31-8 | |
Record name | Polyglycerin-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triglycerol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.